molecular formula C26H44N2O3 B4038369 1-[Cyclohexyl(methyl)amino]-3-[3-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]phenoxy]propan-2-ol

1-[Cyclohexyl(methyl)amino]-3-[3-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]phenoxy]propan-2-ol

Cat. No.: B4038369
M. Wt: 432.6 g/mol
InChI Key: YSKGCUZEEDIMFR-UHFFFAOYSA-N
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Description

1-[Cyclohexyl(methyl)amino]-3-[3-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]phenoxy]propan-2-ol is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its intricate structure, which includes a cyclohexyl group, a piperidine ring, and a phenoxy group, making it a subject of interest in medicinal chemistry and pharmacology.

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-[3-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]phenoxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[3-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Piperidine Ring: This can be achieved through the reaction of appropriate amines with cyclic ketones under reductive amination conditions.

    Attachment of the Phenoxy Group: This step involves the nucleophilic substitution reaction where a phenol derivative reacts with a suitable halide.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[Cyclohexyl(methyl)amino]-3-[3-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed: The major products depend on the specific reaction conditions but may include oxidized derivatives, reduced amines, or substituted phenoxy compounds.

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[3-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexylamine derivatives: These compounds share the cyclohexyl group and exhibit similar chemical properties.

    Piperidine-based compounds: Similar in structure due to the presence of the piperidine ring.

    Phenoxy compounds: Compounds with phenoxy groups that undergo similar chemical reactions.

Uniqueness: 1-[Cyclohexyl(methyl)amino]-3-[3-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]phenoxy]propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[3-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O3/c1-27(24-10-4-3-5-11-24)20-25(29)21-31-26-12-6-8-23(18-26)19-28-15-13-22(14-16-28)9-7-17-30-2/h6,8,12,18,22,24-25,29H,3-5,7,9-11,13-17,19-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKGCUZEEDIMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC(=C1)CN2CCC(CC2)CCCOC)O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[Cyclohexyl(methyl)amino]-3-[3-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]phenoxy]propan-2-ol
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